molecular formula C10H10F2O3 B7874734 Ethyl 2-(2,3-difluoro-phenoxy)acetate

Ethyl 2-(2,3-difluoro-phenoxy)acetate

Cat. No.: B7874734
M. Wt: 216.18 g/mol
InChI Key: RVOOCHGMBAYWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-difluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3-difluoro-phenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-difluoro-phenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy group can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Hydrolysis: 2-(2,3-difluoro-phenoxy)acetic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: 2-(2,3-difluoro-phenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2,3-difluoro-phenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-difluoro-phenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Ethyl 2-(2,3-difluoro-phenoxy)acetate can be compared with other phenoxyacetic acid derivatives:

    Ethyl 2-(4-chloro-phenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    Ethyl 2-(2,4-difluoro-phenoxy)acetate: Another difluoro derivative with fluorine atoms at different positions, affecting its chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,3-difluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOOCHGMBAYWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.